molecular formula C18H16N2O4S B11020497 ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate

ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate

Cat. No.: B11020497
M. Wt: 356.4 g/mol
InChI Key: FGLCAPJTKWZCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C19H18N2O6S This compound is characterized by the presence of a benzothiazole ring, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This reaction can be catalyzed by various agents, including iodine in DMF (dimethylformamide) or copper in the presence of nitriles . The resulting benzothiazole intermediate is then reacted with ethyl 4-aminobenzoate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-[[2-(3-oxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O4S/c1-2-24-18(23)12-7-9-13(10-8-12)19-16(21)11-20-17(22)14-5-3-4-6-15(14)25-20/h3-10H,2,11H2,1H3,(H,19,21)

InChI Key

FGLCAPJTKWZCQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.